1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate ketone and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the double bond or carbonyl group to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Investigation as a lead compound for drug development.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure.
Flavonoids: Compounds with a similar backbone but additional hydroxyl groups.
Stilbenes: Compounds with a similar double bond but different aromatic rings.
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the tetrahydronaphthalene and thiophene rings, which may impart distinct chemical and biological properties compared to other chalcones.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
142960-77-8 |
---|---|
Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16OS/c18-17(10-9-16-6-3-11-19-16)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-12H,1-2,4-5H2 |
InChI Key |
KUFXCYXSBGMSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
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